Sulfoxide

Description

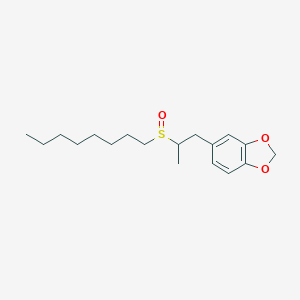

Structure

3D Structure

Properties

IUPAC Name |

5-(2-octylsulfinylpropyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3S/c1-3-4-5-6-7-8-11-22(19)15(2)12-16-9-10-17-18(13-16)21-14-20-17/h9-10,13,15H,3-8,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTZFSUZZUNHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)C(C)CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3S | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021168 | |

| Record name | Piperonyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Piperonyl sulfoxide is a clear pale yellow to amber viscous liquid with a sweetish smell. (NTP, 1992), Pale yellow or brown liquid with a sweet odor; [HSDB] | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Piperonyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS EXCEPT PETROLEUM ETHER, Insoluble in water. | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.06 to 1.09 at 77 °F (NTP, 1992), 1.06-1.09 @ 25 °C | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Piperonyl sulfoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW, VISCOUS OIL, Brown liquid | |

CAS No. |

120-62-7 | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20932 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperonyl sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-methylenedioxyphenyl)isopropyl octyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSAFROLE OCTYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOR3CS513R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPERONYL SULFOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Ubiquitous Sulfoxide: A Deep Dive into its Natural Occurrence in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R'). While prevalent in synthetic chemistry, they also represent a significant and biologically active class of natural products found within the plant kingdom. This technical guide provides a comprehensive overview of the natural occurrence of sulfoxides in plants, with a primary focus on two of the most researched groups: the S-alk(en)yl-L-cysteine sulfoxides from Allium species and sulforaphane (B1684495), a potent isothiocyanate derived from its glucosinolate precursor, glucoraphanin (B191350) (a sulfoxide), in Brassica vegetables. This document delves into their biosynthesis, chemical diversity, and the molecular mechanisms underlying their much-lauded health benefits. Quantitative data, detailed experimental protocols, and visual representations of key pathways are provided to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

I. Major Classes of Plant-Derived Sulfoxides

The natural occurrence of sulfoxides in the plant kingdom is diverse, but two families, Amaryllidaceae (specifically the genus Allium) and Brassicaceae, are particularly rich sources of these bioactive compounds.

S-Alk(en)yl-L-cysteine Sulfoxides in Allium Species

The characteristic flavor and medicinal properties of Allium species, such as garlic (Allium sativum) and onion (Allium cepa), are largely attributed to their content of S-alk(en)yl-L-cysteine sulfoxides. The most abundant of these is alliin (B105686) (S-allyl-L-cysteine this compound) in garlic.[1][2] When the plant tissue is damaged, the enzyme alliinase comes into contact with alliin, catalyzing its conversion to the highly reactive and odorous compound, allicin.[3][4] Other notable cysteine sulfoxides in Allium species include methiin, propiin, and isoalliin.[5]

Glucoraphanin and Sulforaphane in Brassica Species

Cruciferous vegetables of the Brassica genus, including broccoli (Brassica oleracea var. italica), cabbage, and kale, are rich in glucosinolates, which are sulfur-containing precursors to isothiocyanates.[6][7] Glucoraphanin , a methylsulfinylalkyl glucosinolate, is the precursor to sulforaphane , a potent inducer of phase II detoxification enzymes.[8][9] Similar to the alliin-alliinase system, tissue damage brings the enzyme myrosinase into contact with glucoraphanin, leading to the formation of sulforaphane.[9]

II. Biosynthesis of Plant Sulfoxides

The biosynthetic pathways of these prominent sulfoxides have been the subject of extensive research.

Biosynthesis of Alliin in Allium sativum

The biosynthesis of alliin is believed to originate from the tripeptide glutathione.[10][11] The pathway involves a series of enzymatic steps, including the removal of glycyl and γ-glutamyl groups and a final stereospecific oxidation of S-allyl-L-cysteine (SAC) to form alliin.[12][13]

Biosynthesis of Sulforaphane from Glucoraphanin

The formation of sulforaphane is a two-step process initiated upon plant cell disruption. The precursor, glucoraphanin, is synthesized from the amino acid methionine through a multi-step process involving chain elongation and core glucosinolate structure formation.[8]

References

- 1. Quantitative Determination of Allicin and Alliin from Garlic by HPLC* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dc.etsu.edu [dc.etsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HPLC method validation for measurement of sulforaphane level in broccoli by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nature4science.com [nature4science.com]

- 9. scribd.com [scribd.com]

- 10. Frontiers | Allicin and Digestive System Cancers: From Chemical Structure to Its Therapeutic Opportunities [frontiersin.org]

- 11. phcog.com [phcog.com]

- 12. Alliin content in various garlic (Allium sativum L.) varieties. [wisdomlib.org]

- 13. Frontiers | Allicin in Digestive System Cancer: From Biological Effects to Clinical Treatment [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Novel Sulfoxide Compounds

The this compound functional group, characterized by a sulfinyl (>SO) moiety, is a significant pharmacophore in modern drug design. Its unique stereochemical and polar properties allow for strong, specific interactions with biological targets, making this compound-containing compounds a fertile ground for the discovery of novel therapeutics.[1][2] This guide provides a comprehensive overview of the biological activities of recently developed this compound compounds, detailing their quantitative effects, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The biological efficacy of novel this compound compounds has been demonstrated across various therapeutic areas, including oncology and microbiology. The following tables summarize key quantitative data from recent studies, providing a comparative look at the potency of these molecules.

Table 1: Anti-Proliferative Activity of Novel this compound-Based ALK Inhibitors

A series of new compounds featuring a this compound structure were synthesized and evaluated as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain cancers. The compounds exhibited potent activity against the H2228 EML4-ALK cancer cell line.[3]

| Compound ID | IC₅₀ on H2228 Cells (nM) | Tumor Inhibition Rate in vivo (%) @ 20 mg/kg |

| 18a | 28 | 75.0% |

| 18b | 18 | 81.0% |

| 18c | 21 | 79.0% |

| 18d | 14 | 86.0% |

| Ceritinib | Not Reported | 72.0% |

| Data sourced from a 2024 study on novel ALK inhibitors.[3] |

Table 2: Antibacterial and Antifungal Activity of a Bis(1,2,4-Triazole) Derivative

The antimicrobial properties of a novel synthesized bis(1,2,4-triazole) derivative, dissolved in dimethyl this compound (DMSO), were assessed against common opportunistic pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | 62.5 |

| Candida albicans | 125 |

| Data from a study on a new bis(1,2,4-triazole) derivative.[4] |

Key Signaling Pathways and Mechanisms of Action

Understanding the mechanism by which this compound compounds exert their biological effects is crucial for rational drug design. Visualizing these pathways helps to clarify complex interactions.

Inhibition of Bacterial Quorum Sensing

Certain phenyloxadiazole this compound derivatives have been identified as potent inhibitors of biofilm formation in Pseudomonas aeruginosa.[5] These compounds are thought to act by interfering with the Quorum Sensing (QS) system, a cell-to-cell communication network that regulates virulence and biofilm development. The proposed mechanism involves the binding of the this compound compound to the LasR receptor protein, a key regulator in the QS cascade.[5]

ALK Signaling Pathway Inhibition in Cancer

Novel this compound compounds, such as compound 18d, have shown significant anti-tumor effects by targeting the anaplastic lymphoma kinase (ALK) signaling pathway.[3] In certain cancer cells, a fusion gene (e.g., EML4-ALK) leads to a constitutively active ALK protein, which promotes uncontrolled cell growth and survival. The this compound inhibitors block the kinase activity of ALK, preventing its phosphorylation and halting downstream pro-survival signals, ultimately leading to apoptosis (programmed cell death).[3]

Experimental Protocols and Methodologies

The validation of a compound's biological activity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays cited in the evaluation of novel this compound compounds.

General Workflow for this compound Drug Discovery

The process of discovering and validating novel this compound drug candidates typically follows a multi-step workflow, from initial chemical synthesis to preclinical evaluation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

-

Preparation of Stock Solution: Weigh the test this compound compound on an analytical balance and dissolve it in dimethyl this compound (DMSO) to a stock concentration of 2000 µg/mL.

-

Serial Dilution:

-

For antibacterial testing, prepare a series of eight test tubes, each containing 1 mL of meat-peptone broth.[4]

-

For antifungal testing, use Sabouraud's medium instead.[4]

-

Add 1 mL of the stock solution to the first tube, resulting in a concentration of 1000 µg/mL.

-

Perform a two-fold serial dilution by transferring 1 mL from the first tube to the second, and so on, down to the eighth tube. This creates concentrations ranging from 1000 µg/mL to 7.8 µg/mL.[4]

-

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans) to each tube.

-

Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol 2: ALK Kinase Activity and Cell Proliferation Assay (General Method)

This procedure assesses a compound's ability to inhibit ALK kinase activity and the proliferation of ALK-dependent cancer cells. The protocol is based on methodologies implied in recent studies.[3]

-

Cell Culture: Culture H2228 EML4-ALK cancer cells in a suitable medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability (IC₅₀ Determination):

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

After 24 hours, treat the cells with various concentrations of the this compound inhibitor compounds.

-

Incubate for 72 hours.

-

Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce cell viability by 50%, using non-linear regression analysis.

-

-

Western Blot for ALK Phosphorylation:

-

Treat H2228 cells with the this compound inhibitor at various concentrations for a defined period (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated ALK (p-ALK) and total ALK.

-

Use secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-ALK signal relative to total ALK indicates inhibition of kinase activity.[3]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis and evaluation of novel ALK inhibitors containing the this compound structure - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Phenyloxadiazole this compound Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors [mdpi.com]

Spectroscopic Properties of Aryl Sulfoxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl sulfoxides are a class of organosulfur compounds characterized by a sulfinyl group bonded to two aryl groups. The sulfur atom in sulfoxides is chiral, making these compounds valuable in asymmetric synthesis and as chiral auxiliaries. Furthermore, the sulfoxide moiety is a key structural feature in numerous pharmaceuticals, agrochemicals, and materials. A thorough understanding of their spectroscopic properties is paramount for their identification, characterization, and the elucidation of their structure-activity relationships. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize aryl sulfoxides, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aryl sulfoxides, the spectra are characterized by absorptions arising from the aromatic rings and the this compound group.

The UV spectra of aryl sulfoxides typically exhibit multiple absorption bands. The position and intensity of these bands are influenced by the nature of the aryl groups and any substituents present. Aromatic this compound radical cations, which can be generated through techniques like pulse radiolysis, show intense absorption bands in the UV region (around 300 nm) and broader, less intense bands in the visible region (500-1000 nm). The exact position of these bands is dependent on the ring substituent. For instance, the linear absorption spectrum of methyl p-tolyl this compound in acetonitrile (B52724) shows an absorption band with a maximum (λmax) at 245 nm.[1]

Table 1: UV-Vis Absorption Data for Selected Aryl Sulfoxides

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Methyl p-tolyl this compound | Acetonitrile | 245 | Not specified | [1] |

| Diaryl this compound (Generic) | Not specified | ~250 (σ→σ* transition) | Not specified | [2] |

| α-Naphthyl Sulfoxides | Not specified | ~200 (Isolated S=O) | Not specified | [2] |

Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of an aryl this compound is as follows:

-

Sample Preparation:

-

Accurately weigh a small amount of the aryl this compound.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or hexane) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁶ M. The solvent should be transparent in the wavelength range of interest.[3] Polar solvents can interact with the this compound group, potentially causing shifts in the absorption maxima.[3]

-

Prepare a blank solution using the same solvent.

-

-

Instrument Parameters:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm for aryl sulfoxides).

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the blank solvent and place it in the reference beam of the spectrophotometer.

-

Fill the other cuvette with the sample solution and place it in the sample beam.

-

Record the baseline with the blank solution.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The most characteristic absorption for aryl sulfoxides is the S=O stretching vibration.

The S=O stretching frequency in aryl sulfoxides typically appears in the range of 950-1150 cm⁻¹.[4] The exact position of this band is sensitive to the electronic effects of the substituents on the aryl rings. For example, in diphenyl this compound, the S=O stretch is observed at 1041 cm⁻¹.[5] For benzyl (B1604629) phenyl this compound, it appears at 1034 cm⁻¹.[5] The intensity of the S=O stretching band is generally strong.

Table 2: Characteristic IR Absorption Frequencies for Aryl Sulfoxides

| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| S=O | Stretch | 950 - 1150 | Strong | Position is sensitive to electronic effects of substituents.[4] |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak | |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak | |

| C-S | Stretch | 800 - 600 | Medium to Weak |

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid aryl this compound is the KBr pellet method:

-

Sample Preparation:

-

Grind a small amount of the solid aryl this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Set the desired number of scans (e.g., 16-32) and resolution (e.g., 4 cm⁻¹).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands, paying close attention to the S=O stretching frequency.

-

Compare the obtained spectrum with known spectra or use correlation charts to assign the observed bands to specific functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used for the characterization of aryl sulfoxides.

In ¹H NMR spectra of aryl sulfoxides, the aromatic protons typically appear in the region of 7.0-8.5 ppm. The chemical shifts are influenced by the electronic nature of the this compound group and other substituents on the aromatic rings. The protons of alkyl groups attached to the sulfur atom will appear in the upfield region. For example, in methyl phenyl this compound, the methyl protons appear as a singlet at around 2.68 ppm.[6]

In ¹³C NMR spectra, the carbon atoms of the aromatic rings resonate in the range of 120-150 ppm. The carbon directly attached to the this compound group is also found in this region. The chemical shifts are sensitive to the substituents on the aromatic ring. Electron-donating groups will generally cause an upfield shift (shielding) of the ortho and para carbons, while electron-withdrawing groups will cause a downfield shift (deshielding).[7]

Table 3: ¹H and ¹³C NMR Data for Selected Aryl Sulfoxides (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Methyl phenyl this compound | 7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H) | 145.55, 130.90, 129.22, 123.35, 43.80 | [6] |

| p-Tolyl methyl this compound | 7.50 (d, J = 8.0 Hz, 2H), 7.29 (d, J = 8.0 Hz, 2H), 2.66 (s, 3H), 2.37 (s, 3H) | 142.33, 141.37, 129.89, 123.40, 43.82, 21.23 | [6] |

| 4-Methoxyphenyl methyl this compound | 7.70-7.52 (m, 2H), 7.03-7.01 (m, 2H), 3.84 (s, 3H), 2.69 (s, 3H) | 161.90, 136.44, 125.40, 114.78, 55.46, 43.90 | [6] |

| Diphenyl this compound | 7.65 (m, 4H), 7.46 (m, 6H) | 145.8, 131.2, 129.5, 125.0 | [5] |

| Benzyl phenyl this compound | 7.41 (m, 5H), 7.24 (m, 3H), 6.99 (m, 2H), 4.0 (m, 2H) | 142.8, 131.1, 130.3, 129.1, 128.8, 128.4, 128.2, 124.4, 63.5 | [5] |

Experimental Protocol for NMR Spectroscopy

A standard procedure for acquiring NMR spectra of an aryl this compound is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the aryl this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

-

Instrument Parameters:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the appropriate parameters for the desired experiment (e.g., pulse sequence, number of scans, relaxation delay).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.

-

-

Data Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

In the mass spectrum of an aryl this compound, the molecular ion peak (M⁺) is typically observed. The fragmentation of aryl sulfoxides under electron ionization (EI) can be complex. Common fragmentation pathways include rearrangement reactions. For example, some sulfoxides can undergo rearrangement to sulfenate esters. A notable fragmentation for some aromatic sulfonamides is the loss of SO₂ (a neutral loss of 64 amu).[8]

Table 4: Key Fragmentation Patterns in the Mass Spectrometry of Aryl Sulfoxides

| Fragmentation Process | Description |

| Molecular Ion (M⁺) | Represents the intact molecule with one electron removed. |

| Loss of Oxygen | [M-16]⁺, corresponding to the formation of the corresponding sulfide (B99878) radical cation. |

| Loss of the Sulfinyl Group | Fragmentation involving cleavage of the C-S bond. |

| Rearrangement Reactions | Can lead to the formation of sulfenate ester ions and subsequent fragmentation. |

| Loss of SO₂ | Observed in some related sulfur-containing aromatic compounds.[8] |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum of an aryl this compound is as follows:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Alternatively, for direct probe analysis, a small amount of the solid can be placed directly on the probe.

-

-

Instrument Parameters:

-

Choose an appropriate ionization method (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)). EI is often used for volatile and thermally stable compounds, while ESI is suitable for less volatile or thermally labile compounds.

-

Set the parameters for the mass analyzer (e.g., mass range, scan speed).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features of the molecule.

-

Compare the observed spectrum with spectral databases for known compounds.

-

Workflow for Spectroscopic Characterization

The structural elucidation of a newly synthesized or isolated aryl this compound typically follows a systematic workflow that integrates information from multiple spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of aryl sulfoxides.

Conclusion

The spectroscopic characterization of aryl sulfoxides is a multifaceted process that relies on the synergistic use of various analytical techniques. UV-Vis spectroscopy provides insights into the electronic structure, while IR spectroscopy is invaluable for the identification of the characteristic this compound functional group. NMR spectroscopy offers a detailed map of the molecular framework, and mass spectrometry reveals the molecular weight and fragmentation patterns. By integrating the data from these methods, researchers can confidently determine the structure of novel aryl sulfoxides, which is crucial for advancing their applications in drug development, catalysis, and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 3. youtube.com [youtube.com]

- 4. This compound stretching mode as a structural reporter via dual-frequency two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

thermodynamic stability of sulfoxide stereoisomers

An In-depth Technical Guide on the Thermodynamic Stability of Sulfoxide Stereoisomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfoxides represent a unique class of chiral compounds where the stereogenic center is a sulfur atom.[1] This chirality arises from the pyramidal geometry of the sulfinyl group and the presence of two different substituents on the sulfur atom, making them stereochemically analogous to amines and phosphines.[2] Unlike amines, however, sulfoxides exhibit significant configurational stability at room temperature due to a high energy barrier for pyramidal inversion.[3] This stability makes them valuable as chiral auxiliaries in asymmetric synthesis and as key functional groups in many pharmaceuticals, including proton pump inhibitors like omeprazole (B731) and CNS stimulants like modafinil.[1][4][5]

In drug development, the stereochemical composition of a therapeutic agent is a critical attribute, as different stereoisomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[6][7] Therefore, a thorough understanding of the is paramount for the design, synthesis, purification, and formulation of enantiopure this compound-containing drugs.[8] This guide provides a comprehensive overview of the principles governing the , details the experimental and computational methods used for their assessment, and presents quantitative data to inform research and development.

Fundamentals of this compound Stereochemistry and Stability

The chirality of a this compound is centered at the sulfur atom, which has a lone pair of electrons and is bonded to an oxygen atom and two different organic residues (R1 and R2). This arrangement results in a non-superimposable mirror image, or enantiomer. The primary mechanism by which this compound enantiomers can interconvert is through pyramidal inversion (or racemization), which involves passing through a planar, achiral transition state.

Caption: Pyramidal inversion mechanism for this compound racemization.

The energy required to achieve this planar transition state is the activation barrier to inversion. For most sulfoxides, this barrier is substantial, typically in the range of 35-45 kcal/mol, rendering them configurationally stable under ambient conditions.[3][4] However, this stability is not absolute and can be influenced by several factors:

-

Electronic Effects: Electron-withdrawing groups attached to the sulfur atom can delocalize the electron density of the transition state, thereby lowering the inversion barrier. Conversely, electron-donating groups tend to increase the barrier. A resonance effect from an adjacent phenyl ring can stabilize the transition state, decreasing the energy barrier by approximately 3 kcal/mol.[3][4]

-

Steric Effects: Bulky substituents on the sulfur atom can increase steric strain in the planar transition state more than in the pyramidal ground state, thus increasing the inversion barrier.

-

Intramolecular Interactions: In diastereomers, non-covalent interactions such as hydrogen bonding can stabilize one stereoisomer over another. For example, in a study of bicalutamide (B1683754) analogs, an intramolecular S=O···H-N hydrogen bond was found to stabilize one diastereomer.[9]

Quantitative Stability Data

The can be quantified by the energy barrier to inversion (kinetic stability) and the relative free energy difference between diastereomers at equilibrium (thermodynamic stability).

Pyramidal Inversion Barriers

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the energy barriers for pyramidal inversion. These calculated values are generally in good agreement with experimental data derived from thermal racemization studies.[3][4]

| This compound | Computational Method | Calculated Inversion Barrier (ΔE, kcal/mol) | Reference |

| Methyl Phenyl this compound | B3LYP/6-311G(d,p) | 43.8 | [4] |

| Methyl 4-cyanophenyl this compound | B3LYP/6-311G(d,p) | 41.9 | [4] |

| Diphenyl this compound | B3LYP/6-311G(d,p) | 42.4 | [4] |

| 4,4'-dicyanodiphenyl this compound | B3LYP/6-311G(d,p) | 38.7 | [4] |

| Benzyl Methyl this compound | B3LYP/6-311G(d,p) | 47.1 | [4] |

| Benzyl Phenyl this compound | B3LYP/6-311G(d,p) | 45.4 | [4] |

Thermodynamic Equilibria of Diastereomers

For molecules containing a this compound and at least one other stereocenter, diastereomers will exist. These diastereomers are not mirror images and thus have different physical properties and energies. At equilibrium, the ratio of diastereomers is determined by the difference in their Gibbs free energy (ΔG).

| Compound | Diastereomer Ratio (Major:Minor) | ΔG (kcal/mol) | Conditions | Reference |

| Bicalutamide Analog 5 | 5b:5a (48:27, from synthesis) | 1.9 (calculated free energy difference) | Synthesis with NaIO4; Calculations in gas phase | [9] |

Note: The reported synthesis ratio may reflect kinetic rather than thermodynamic control. The calculated free energy difference, however, indicates the inherent thermodynamic preference.

Experimental Protocols for Stability and Purity Assessment

Several analytical techniques are essential for determining the thermodynamic stability and stereochemical purity of sulfoxides.

Protocol: Thermal Racemization/Epimerization Kinetics

This experiment measures the rate of interconversion of stereoisomers at elevated temperatures to determine the activation energy barrier.

Methodology:

-

Sample Preparation: Dissolve an enantiomerically or diastereomerically enriched this compound sample in a suitable high-boiling, inert solvent (e.g., 1,2-dichloroethane).

-

Heating: Place the sample in a thermostatically controlled oil bath or heating block at a constant, elevated temperature (e.g., 50-200 °C). The exact temperature depends on the expected stability.[3][10]

-

Time-Course Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction by rapid cooling to prevent further epimerization.

-

Chiral HPLC Analysis: Analyze each aliquot using a pre-validated chiral HPLC method (see Protocol 4.2) to determine the enantiomeric excess (% ee) or diastereomeric excess (% de).

-

Kinetic Analysis: Racemization typically follows first-order kinetics. Plot ln([% ee]t / [% ee]0) versus time (t). The slope of the resulting line is equal to -k_rac, where k_rac is the rate constant for racemization.

-

Activation Barrier Calculation: Repeat the experiment at several different temperatures to determine the rate constant as a function of temperature. Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) or Eyring equation to calculate the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for the inversion process.

Caption: Experimental workflow for thermal racemization kinetics.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying this compound enantiomers and diastereomers, making it indispensable for determining stereochemical purity.[6][11][12]

Methodology:

-

Sample Preparation: Dissolve the this compound sample in a solvent compatible with the mobile phase to a known concentration (e.g., 1 mg/mL).[6] Filter the solution through a 0.45 µm syringe filter.

-

HPLC System and Column:

-

Chromatographic Conditions:

-

Mobile Phase: Typically normal-phase (e.g., hexane/isopropanol mixtures) or polar organic modes are used.[6] The exact composition must be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance.

-

-

Data Analysis:

-

Identify the peaks corresponding to each stereoisomer based on their retention times.

-

Integrate the peak areas for each isomer.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100.

-

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is not typically used to determine enantiomeric excess directly (unless a chiral shift reagent is used), it is a powerful tool for determining the relative configuration of diastereomers and confirming their structure.[14]

Methodology:

-

Sample Preparation: Dissolve the purified diastereomer in a suitable deuterated solvent (e.g., CDCl3).

-

Data Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, NOESY) NMR spectra.

-

Structural Assignment:

-

Chemical Shifts: Diastereomers will have distinct sets of chemical shifts. The differences are often most pronounced for nuclei near the stereocenters.[9] For example, the ¹³C chemical shifts of atoms α and β to the sulfur can be characteristic of the this compound's configuration.[14]

-

NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing crucial information about the relative stereochemistry and preferred conformation of the molecule.

-

-

Computational Correlation: The experimental NMR data is often compared with chemical shifts and conformations calculated using DFT methods to confidently assign the structure of each diastereomer.[9]

Implications in Drug Development

The configurational stability of a this compound drug is a critical quality attribute that must be understood and controlled throughout the development lifecycle.[8]

-

Manufacturing and Storage: An inadequate barrier to inversion could lead to racemization during synthesis, purification, or long-term storage, resulting in a change in the drug's stereoisomeric composition and potentially altering its efficacy and safety profile. Stability testing protocols for this compound drugs must include methods capable of assessing stereochemical integrity.[8]

-

Pharmacokinetics: Although sulfoxides are generally considered chirally stable in vivo, some drugs, like certain proton pump inhibitors, have shown evidence of in vivo chiral inversion, which may be linked to metabolic transformation.[3] Developing assays to quantify individual enantiomers in biological samples is crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of each.[8]

-

Regulatory Affairs: Regulatory agencies like the FDA require the stereoisomeric composition of a new drug to be well-defined. The decision to develop a single enantiomer or a racemate must be justified based on preclinical and clinical data, including an assessment of the stability of the chiral center.[8]

Conclusion

The is a complex interplay of electronic, steric, and intramolecular factors that results in significant, but not insurmountable, barriers to interconversion. This configurational stability is a key feature that enables their use in asymmetric synthesis and as chiral drugs. A combination of robust experimental techniques—primarily thermal kinetics, chiral HPLC, and NMR—along with computational modeling provides the necessary tools to quantify stability and assign stereochemistry. For professionals in drug development, a deep understanding of these principles and methods is essential for ensuring the quality, safety, and efficacy of this compound-based pharmaceuticals.

References

- 1. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of this compound-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyramidal inversion mechanism of simple chiral and achiral sulfoxides: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfoxides in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. fda.gov [fda.gov]

- 9. s3.smu.edu [s3.smu.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. cnr.it [cnr.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sulfoxide-Metal Ion Complexation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides, characterized by the R-S(=O)-R' functional group, are a class of organosulfur compounds with significant importance in coordination chemistry and medicinal chemistry. Their ability to coordinate with metal ions through either the oxygen or sulfur atom imparts a versatile and tunable character to the resulting metal complexes. This versatility has led to their exploration in various applications, including catalysis, materials science, and, notably, drug development. The interaction of sulfoxide-containing drugs with biologically relevant metal ions can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of this compound-metal ion complexation, detailing the underlying principles, experimental methodologies for their study, and a summary of available quantitative data.

Core Principles of this compound-Metal Ion Coordination

The coordination of sulfoxides to metal ions is primarily governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The this compound ligand presents two potential donor atoms: the "hard" oxygen and the "soft" sulfur.

-

O-Coordination: Hard metal ions, such as Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and lanthanides, preferentially bind to the hard oxygen atom of the this compound.[1][2][3] This is the more common mode of coordination.

-

S-Coordination: Soft metal ions, like Ru(II), Rh(I), Pd(II), and Pt(II), favor coordination with the soft sulfur atom.[2][3][4]

-

Linkage Isomerism: The ability of sulfoxides to bind through either oxygen or sulfur gives rise to linkage isomerism, where complexes with the same chemical formula exhibit different connectivity and, consequently, different properties.[3][4] The specific isomer formed can be influenced by steric factors and the electronic properties of other ligands in the coordination sphere.

The coordination mode significantly impacts the structural and spectroscopic properties of the complex. A key indicator of the bonding mode is the change in the S=O stretching frequency in infrared (IR) spectroscopy. O-coordination typically leads to a decrease in the S=O stretching frequency compared to the free ligand, while S-coordination results in an increase.

Experimental Protocols for Studying this compound-Metal Ion Complexation

A variety of experimental techniques are employed to characterize the stoichiometry, stability, and thermodynamics of this compound-metal ion complexes.

Synthesis of this compound-Metal Complexes

A general procedure for the synthesis of a transition metal-dimethyl this compound (DMSO) complex is as follows:

-

Dehydration of Metal Salt: The hydrated metal salt (e.g., CuCl₂·2H₂O) is dissolved in a suitable solvent like ethanol.[5] To remove the water of hydration, a dehydrating agent such as 2,2-dimethoxypropane (B42991) can be added, and the solution is stirred for several hours.

-

Addition of this compound: Dimethyl this compound (DMSO) is added dropwise to the solution of the anhydrous metal salt while stirring.

-

Precipitation and Isolation: The resulting complex often precipitates out of the solution. The precipitate is collected by suction filtration, washed with a non-coordinating solvent like diethyl ether, and dried under vacuum.

-

Characterization: The synthesized complex is then characterized using various spectroscopic and analytical techniques to confirm its composition and structure.

Determination of Stoichiometry: UV-Visible Spectrophotometry (Mole Ratio Method)

UV-Visible spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex in solution. The mole ratio method involves the following steps:

-

Preparation of Stock Solutions: Prepare stock solutions of the metal ion and the this compound ligand of known concentrations in a suitable solvent.

-

Preparation of Sample Solutions: A series of solutions is prepared where the concentration of the metal ion is kept constant while the molar ratio of the ligand to the metal ion is varied systematically.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) of the complex.

-

Data Analysis: A graph of absorbance versus the mole ratio of ligand to metal is plotted. The plot will typically show two linear segments. The point of intersection of these lines corresponds to the stoichiometry of the complex.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure generally involves:

-

Calibration of the Electrode: A glass electrode is calibrated by titrating a standard strong acid with a standard strong base in the same ionic medium to be used for the complexation study.

-

Titration of the Ligand: A solution containing the this compound ligand and a strong acid is titrated with a standard solution of a strong base.

-

Titration of the Metal-Ligand System: A solution containing the metal ion, the this compound ligand, and a strong acid is titrated with the same standard strong base.

-

Data Analysis: The titration curves (pH vs. volume of base added) for the ligand and the metal-ligand system are compared. The difference in the curves is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]). The stability constants (K) are then determined from these values using computational methods.

Determination of Thermodynamic Parameters: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

-

Sample Preparation: The metal ion solution is placed in the sample cell of the calorimeter, and the this compound ligand solution is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution. If DMSO is used as a solvent for the ligand, the same concentration of DMSO must be present in the metal ion solution.

-

Titration: The ligand solution is injected into the metal ion solution in small, precise aliquots. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Quantitative Data on this compound-Metal Ion Complexation

Table 1: Structural Data for Free and Coordinated Dimethyl this compound (DMSO)

| Parameter | Free DMSO | O-Coordinated DMSO | S-Coordinated DMSO |

| Average S=O Bond Length (Å) | 1.5040 (10)[6] | 1.528 (1)[7] | 1.4731 (6)[7] |

Table 2: Thermodynamic Data for Selected Metal Ion Complexation in Dimethyl this compound (DMSO) Solution

| Metal Ion | Ligand | Log K | ΔH (kJ/mol) | ΔS (J/K·mol) | Reference |

| In³⁺ | SCN⁻ | - | 0.92 ± 0.02 | 92 ± 4 | [8] |

| Ga³⁺ | SCN⁻ | - | - | - | [8] |

| Al³⁺ | SCN⁻ | - | - | - | [8] |

| Ag⁺ | n-propylamine | 3.58 | -31.4 | -10.9 | [9][10] |

| Ag⁺ | n-butylamine | - | - | - | [9][10] |

Note: The data in Table 2 is for complexation reactions in DMSO as a solvent, which provides insight into the thermodynamics of coordination in a this compound-rich environment. Data for the direct complexation of DMSO as a ligand to various metal ions in other solvents is sparse and spread across the literature.

Visualization of Concepts and Workflows

General Mechanism of this compound-Metal Ion Coordination

Caption: General binding modes of a this compound ligand to a metal ion.

Experimental Workflow for Characterizing this compound-Metal Ion Complexes

Caption: Workflow for the experimental characterization of this compound-metal complexes.

Putative Role of Ruthenium-Sulfoxide Complexes in Anti-Cancer Activity

Caption: Postulated mechanisms of anti-cancer activity for Ru-DMSO complexes.

Applications in Drug Development

The principles of this compound-metal ion complexation are highly relevant to drug development. Several widely used drugs contain a this compound moiety, including the proton pump inhibitors omeprazole (B731) and esomeprazole, and the anti-inflammatory drug sulindac.[4][11][12] The interaction of these drugs with endogenous metal ions can affect their solubility, stability, and biological activity.

Furthermore, novel metal-based drugs incorporating this compound ligands are being actively investigated. For example, ruthenium-DMSO complexes have shown promising anti-tumor and anti-metastatic properties.[7] The DMSO ligands in these complexes are thought to enhance their solubility and ability to cross cell membranes, facilitating their interaction with biological targets like DNA.[7] A thorough understanding of the coordination chemistry of these compounds is essential for the rational design of new metallodrugs with improved efficacy and reduced toxicity.

Conclusion

The study of this compound-metal ion complexation is a dynamic field with significant implications for chemistry and medicine. The ability of sulfoxides to coordinate to metal ions in different ways provides a rich landscape for the design of novel molecules with tailored properties. While a substantial body of knowledge exists, further research is needed to systematically quantify the stability and thermodynamic parameters for a wider range of this compound-metal ion pairs. Such data will be invaluable for advancing the application of these fascinating complexes in catalysis, materials, and the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal this compound complex - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The emergence of sulfoxides as efficient ligands in transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Free energies, enthalpies and entropies of the monothiocyanate complex formation of trivalent metals in dimethyl sulphoxide solutions - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 9. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines [air.uniud.it]

- 10. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

The Expanding Frontier of Bioactive Molecules: A Technical Guide to the Discovery of Novel Sulfoxide-Containing Natural Products

For Immediate Release

[City, State] – December 16, 2025 – The relentless pursuit of novel therapeutic agents has led researchers to explore the vast and intricate world of natural products. Among these, sulfur-containing compounds, and specifically those with a sulfoxide moiety, have emerged as a class of molecules with significant and diverse biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, characterization, and potential therapeutic applications of new this compound-containing natural products.

The marine environment, a crucible of unique biochemical evolution, continues to be a fertile ground for the discovery of such compounds. Fungi, in particular, have proven to be prolific producers of structurally diverse and biologically active secondary metabolites. This guide will focus on a recently discovered, potent antimicrobial agent, Sulfoxanthocillin, isolated from the deep-sea-derived fungus Penicillium sp. SCSIO sof101, as a case study to illustrate the methodologies and data integral to this field of research.

A Case Study in Discovery: Sulfoxanthocillin

Sulfoxanthocillin is a novel natural product that has demonstrated significant antimicrobial activity against a range of pathogenic bacteria. Its discovery highlights the importance of exploring extreme environments for novel chemical entities.

Data Presentation: Physicochemical and Bioactivity Profile

Quantitative data for Sulfoxanthocillin is summarized below to provide a clear and concise overview of its key characteristics and biological potency.

Table 1: Physicochemical and Spectroscopic Data for Sulfoxanthocillin

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂O₅S |

| HR-ESI-MS [M+H]⁺ | 389.0854 (calculated for C₁₈H₁₇N₂O₅S, 389.0856) |

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | 7.36 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 5.75 (s, 1H), 4.45 (s, 2H), 3.75 (s, 3H) |

| ¹³C NMR (150 MHz, DMSO-d₆) δ (ppm) | 168.5, 160.2, 158.9, 131.8, 129.5, 128.8, 114.5, 60.1, 55.8 |

Table 2: Antimicrobial Activity of Sulfoxanthocillin (MIC in μg/mL)

| Pathogen | MIC (μg/mL) |

| Staphylococcus aureus (MRSA) | 0.06 - 1.0 |

| Escherichia coli | 4.0 - 8.0 |

| Pseudomonas aeruginosa | 8.0 |

| Candida albicans | > 32 |

Experimental Protocols: From Fungal Culture to Pure Compound

The isolation and characterization of Sulfoxanthocillin involved a systematic and multi-step process, detailed below for reproducibility and adaptation in other natural product discovery workflows.

1. Fungal Cultivation and Extraction:

-

The marine-derived fungus Penicillium sp. SCSIO sof101 was cultured in a potato dextrose broth (PDB) medium at 28°C for 14 days.

-

The culture broth was extracted three times with an equal volume of ethyl acetate (B1210297).

-

The organic solvent layers were combined and evaporated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

-

The crude extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a stepwise gradient of petroleum ether-ethyl acetate and then dichloromethane-methanol to yield several fractions.

-

The active fraction was further purified by Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

-

Final purification was achieved by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column, using a mobile phase of acetonitrile-water (with 0.1% formic acid) to afford pure Sulfoxanthocillin.

3. Structure Elucidation:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker microTOF-Q II mass spectrometer to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 600 MHz spectrometer. The solvent used was deuterated dimethyl this compound (DMSO-d₆). Chemical shifts are reported in ppm relative to the residual solvent signals.

Visualizing the Mechanism: Signaling Pathways in Action

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Many this compound-containing natural products, such as sulforaphane (B1684495) from broccoli, are known to exert their effects by modulating key signaling pathways involved in cellular defense and inflammation. A prominent example is the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Quantum Chemical Calculations of Sulfoxide Bonds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfoxide functional group (R-S(=O)-R') is a cornerstone in medicinal chemistry and drug design. Its unique stereoelectronic properties, including its pyramidal geometry at the sulfur atom, the polar nature of the S=O bond, and its ability to act as a hydrogen bond acceptor, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of many pharmaceutical compounds.[1] A precise understanding of the this compound bond's nature is therefore crucial for the rational design of novel therapeutics.

Quantum chemical calculations have emerged as a powerful tool to elucidate the intricacies of the this compound bond, providing insights into its electronic structure, stability, and reactivity.[2] This technical guide offers a comprehensive overview of the theoretical background, computational protocols, and data interpretation for the quantum chemical analysis of this compound-containing molecules. It is intended to serve as a practical resource for researchers in computational chemistry, medicinal chemistry, and drug development.

The Nature of the this compound Bond

The this compound bond is often depicted as a double bond (S=O), which would imply an expansion of the sulfur atom's valence shell beyond the octet rule. However, a more accurate description considers a significant contribution from a polar single bond (S⁺-O⁻) structure.[3] Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, have provided quantitative support for this dualistic nature. The bond is best described as an intermediate between a dative covalent bond and a polarized double bond.[4][5] This polarity is a key determinant of the this compound group's chemical behavior, influencing its solvent properties and its interactions with biological macromolecules.[4]

Computational Methodologies

The accurate in silico modeling of this compound bonds presents a unique set of challenges, primarily due to the presence of a second-row element, sulfur, which necessitates the inclusion of higher angular momentum basis functions for an adequate description of its electronic structure.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for quantum chemical calculations on medium to large-sized molecules, offering a favorable balance between computational cost and accuracy. For this compound-containing systems, the hybrid B3LYP functional is widely employed. More recent functionals, such as the M06-2X, have also shown excellent performance, particularly for calculating thermochemical properties like bond dissociation enthalpies.[6][7]

Basis Sets

The choice of basis set is critical for obtaining reliable results for sulfur-containing compounds. Standard Pople-style basis sets (e.g., 6-31G*) are often insufficient. The inclusion of polarization and diffuse functions is essential. For high-accuracy calculations, the correlation-consistent basis sets developed by Dunning and coworkers, such as the aug-cc-pVnZ series (where n=D, T, Q, etc.), are recommended.[6] Crucially, for sulfur, these basis sets must be augmented with "tight" d-functions, denoted as aug-cc-pV(n+d)Z, to properly account for the electronic environment around the sulfur atom.[6][7]

Ab Initio Methods

For benchmark calculations and studies requiring very high accuracy, post-Hartree-Fock ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed.[6][7] While computationally more demanding, these methods can provide valuable reference data for validating DFT results.

Experimental Protocols: A Standard Computational Workflow

The following protocol outlines a typical workflow for performing and analyzing quantum chemical calculations on a this compound-containing molecule.

Molecular Structure Preparation

-

Input: A 3D structure of the this compound molecule. This can be generated using molecular building software or obtained from experimental databases (e.g., Cambridge Structural Database).

-

Initial Optimization: A preliminary geometry optimization is often performed using a less computationally demanding method (e.g., a smaller basis set or a semi-empirical method) to obtain a reasonable starting geometry.

Geometry Optimization and Frequency Calculation

-

Method: Perform a full geometry optimization using a chosen DFT functional (e.g., B3LYP or M06-2X) and an appropriate basis set (e.g., aug-cc-pVTZ(+d)).

-

Convergence Criteria: Use tight convergence criteria for both the energy and the gradient to ensure a true minimum on the potential energy surface is located.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum. The calculated frequencies can also be compared with experimental IR and Raman spectra.

Single-Point Energy Calculation

-

Purpose: To obtain a more accurate electronic energy for the optimized geometry.

-

Method: A single-point energy calculation can be performed using a larger basis set or a more sophisticated theoretical method (e.g., CCSD(T)) on the DFT-optimized geometry.

Population Analysis and Bond Characterization

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate the nature of the S=O bond. This will provide information on atomic charges, hybridization, and donor-acceptor interactions between orbitals, offering a quantitative picture of the bond's polarity and double-bond character.

Data Presentation: Quantitative Insights into the this compound Bond

The following tables summarize key quantitative data for the this compound bond in dimethyl this compound (DMSO), a prototypical this compound, comparing experimental and computational values.

Table 1: S=O Bond Lengths in Dimethyl this compound (DMSO)

| Method | Basis Set | S=O Bond Length (Å) | Reference |

| Experimental (X-ray) | - | 1.5040 | [3] |

| DFT (B3LYP) | daug-cc-pVDZ | 1.510 | |

| DFT (B3LYP) | 6-31++G** | 1.515 | |

| MP2 | 6-311++g(d,p) | 1.523 | [8] |

Table 2: S=O Vibrational Frequencies in Dimethyl this compound (DMSO)

| Method | Basis Set | S=O Stretching Frequency (cm⁻¹) | Reference |

| Experimental (FTIR) | - | 1044 | [1] |

| DFT (B3LYP) | 6-311++G(d,p) | 1034 | [1] |

| MP2 | 6-311++g(d,p) | 1055 | [8] |

Table 3: S-O Bond Dissociation Enthalpies (BDEs)

| Molecule | Method | Basis Set | Calculated BDE (kcal/mol) | Experimental BDE (kcal/mol) | Reference |

| Dimethyl this compound | M06-2X | aug-cc-pV(T+d)Z | 90.1 | 89.9 ± 1.0 | [6] |

| Diethyl this compound | M06-2X | aug-cc-pV(T+d)Z | 91.3 | 91.2 ± 1.0 | [6] |

| Divinyl this compound | M06-2X | aug-cc-pV(T+d)Z | 86.5 | 82.5 ± 1.0 | [6] |

Mandatory Visualizations

Computational Workflow